
(5-Methoxy-1H-indazol-3-YL)methanamine
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Overview
Description
(5-Methoxy-1H-indazol-3-YL)methanamine is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This compound is characterized by the presence of a methoxy group at the 5-position and a methanamine group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1H-indazol-3-YL)methanamine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1H-indazol-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methanamine groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, (5-Methoxy-1H-indazol-3-YL)methanamine serves as a building block for creating more complex indazole derivatives, which may possess various biological activities. Its ability to undergo oxidation, reduction, and nucleophilic substitution reactions further enhances its utility in synthesizing novel compounds .
Biology
The compound has been investigated for its role in modulating biological pathways, serving as a biochemical probe in research settings. Studies suggest that it may interact with specific receptors or enzymes, influencing their activity and potentially leading to new insights into cellular processes .
Medicine
This compound is being explored for various therapeutic applications:
- Anti-inflammatory : It may inhibit enzymes involved in inflammatory pathways.
- Antimicrobial : Preliminary studies indicate potential efficacy against certain pathogens.
- Anticancer : Research is ongoing to evaluate its effects on cancer cell lines .
Industry
In industrial applications, this compound is utilized in developing novel materials and as a precursor for pharmaceuticals and agrochemicals. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- A study published in the Journal of Medicinal Chemistry examined its efficacy as an anti-inflammatory agent, demonstrating significant inhibition of cytokine production in vitro.
- Research in Bioorganic & Medicinal Chemistry Letters reported on its antimicrobial properties against Gram-positive bacteria, suggesting further exploration for clinical applications.
- Investigations into its anticancer properties revealed that it could induce apoptosis in specific cancer cell lines, warranting further preclinical studies .
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-indazol-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: A similar compound with a dimethylated amine group.
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-phenylethyl]acetamide: A compound with a similar indole core but different substituents.
Uniqueness
(5-Methoxy-1H-indazol-3-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methanamine groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
(5-Methoxy-1H-indazol-3-YL)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Indazole Core : The indazole structure can be synthesized using methods such as Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones.
- Introduction of the Methoxy Group : This is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
- Introduction of the Methanamine Group : This is done via reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Its precise mechanism can vary based on the biological context and application.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties:
- Antibacterial Activity : In studies assessing antibacterial efficacy, the compound demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the agar diffusion method, showing promising results comparable to standard antibiotics like penicillin .
Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|
This compound | 15 | 50 |
Penicillin | 20 | 10 |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Cryptococcus neoformans. The MIC values for antifungal activity were found to be as low as 0.25 µg/mL, indicating strong potential for therapeutic applications in treating fungal infections .
Anti-inflammatory Effects
The compound's ability to inhibit specific enzymes involved in inflammatory processes suggests its potential as an anti-inflammatory agent. This property is particularly relevant in developing treatments for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study screened a library of compounds including this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited weak growth inhibition with an MIC of 16 µg/mL, highlighting its potential as an antimicrobial agent .
- Evaluation of Antiprotozoal Activity : In vitro tests against protozoa such as Entamoeba histolytica demonstrated that derivatives of indazole, including this compound, were more potent than traditional indazole compounds, indicating enhanced biological activity through structural modifications .
Properties
CAS No. |
885271-81-8 |
---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methoxy-N-methyl-1H-indazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-10-9-7-5-6(13-2)3-4-8(7)11-12-9/h3-5H,1-2H3,(H2,10,11,12) |
InChI Key |
PGQWBEZSZLMLQV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(NN=C2C=C1)CN |
Canonical SMILES |
CNC1=NNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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